molecular formula C16H16N4 B11117893 2-(4-Phenylpiperazino)-3-pyridyl cyanide

2-(4-Phenylpiperazino)-3-pyridyl cyanide

Cat. No.: B11117893
M. Wt: 264.32 g/mol
InChI Key: NMDBZOKTOUXFCN-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazino)-3-pyridyl cyanide: is a heterocyclic compound that features a piperazine ring substituted with a phenyl group and a pyridine ring substituted with a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylpiperazino)-3-pyridyl cyanide typically involves the reaction of 4-phenylpiperazine with 3-chloropyridine-2-carbonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry: 2-(4-Phenylpiperazino)-3-pyridyl cyanide is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials with specific electronic or photonic properties .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for the development of therapeutic agents .

Industry: The compound’s unique structure makes it useful in the development of specialty chemicals and advanced materials. It can be incorporated into polymers or used as a precursor for the synthesis of functionalized materials with specific properties .

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperazino)-3-pyridyl cyanide is not fully understood. it is believed to interact with molecular targets through its piperazine and pyridine moieties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(4-Phenylpiperazino)-3-pyridyl cyanide is unique due to the combination of the piperazine, phenyl, pyridine, and cyanide functionalities. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C16H16N4/c17-13-14-5-4-8-18-16(14)20-11-9-19(10-12-20)15-6-2-1-3-7-15/h1-8H,9-12H2

InChI Key

NMDBZOKTOUXFCN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)C#N

Origin of Product

United States

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